

# Rocbrutinib BTK degrader comparison

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## Compound Focus: Rocbrutinib

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## BTK Degraders at a Glance

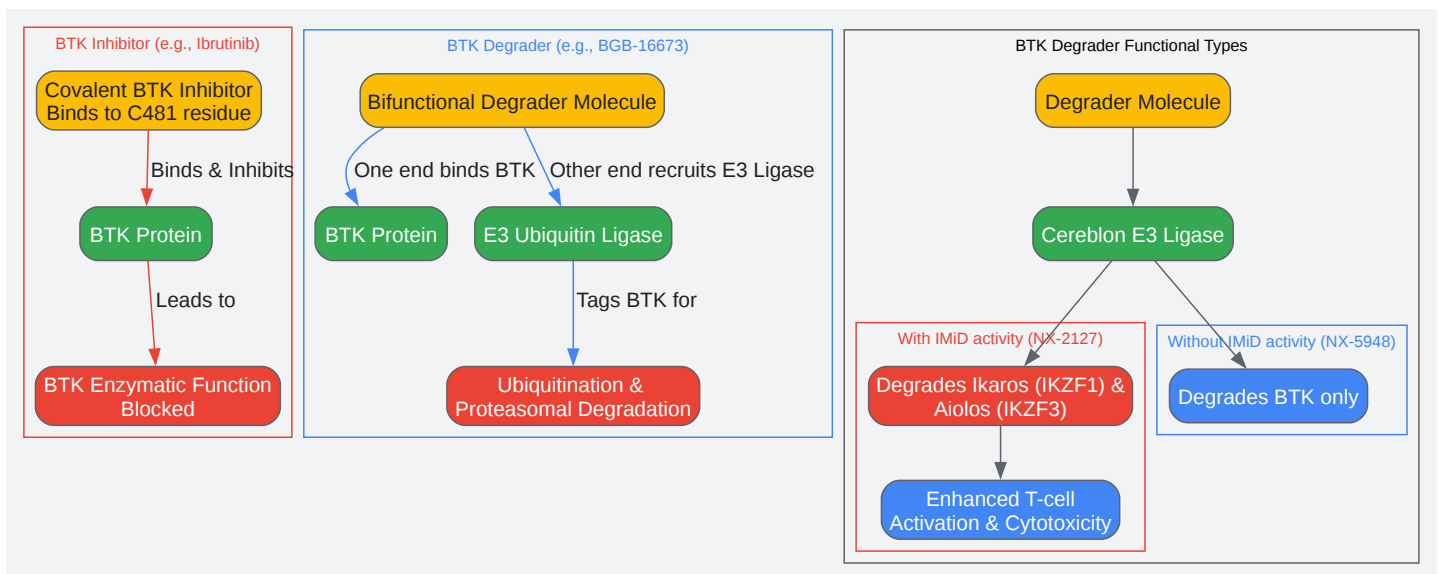
The table below summarizes key BTK degraders based on recent early-phase clinical trial data.

Degrader Name	Developer	Clinical Stage	Key Characteristics	Reported Efficacy (ORR) in R/R B-cell Malignancies	Notable Safety Findings
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| **BGB-16673** | BeiGene | Phase 1/2 [1] [2] | Chimeric degradation activation compound; targets wild-type and mutant BTK [1]. | • **CLL/SLL**: 77.6% (93.8% at 200 mg dose) [1] • **WM**: 81.0% (Major Response Rate: 74.1%) [1] • **FL**: 50.0% [1] • **MZL**: 66.7% [1] | Most common AEs: fatigue, contusion, neutropenia; fewer off-target cardiac events than ibrutinib; cases of major hemorrhage reported [1]. | | **NX-2127** | Nurix Therapeutics | Phase 1a/1b [3] | Cereblon-recruiting BTK degrader **with** immunomodulatory (IMiD) activity (degrades Ikaros/Aiolos) [3]. | Preclinical data shows enhanced T-cell cytotoxicity and synapse formation; clinical efficacy data not yet fully reported [3]. | Preclinical data shows no compromise to T-cell activation or survival [3]. | | **NX-5948** | Nurix Therapeutics | Phase 1[a citation is needed] | Cereblon-recruiting BTK degrader **without** immunomodulatory (IMiD) activity [3]. | Preclinical data shows BTK degradation; clinical efficacy data not yet fully reported [3]. | Preclinical data shows no compromise to T-cell activation or survival [3]. |

## Comparative Mechanisms of Action

The following diagram illustrates the distinct mechanisms of traditional BTK inhibitors versus BTK degraders, and the functional difference between two degrader types.



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## Key Experimental Data and Methodologies

Supporting data for the comparisons above come from specific experimental protocols in recent studies.

## BGB-16673 Clinical Efficacy and Tolerability

- **Source:** Data comes from the Phase 1/2 CaDAnCe-101 trial (NCT05006716) in patients with relapsed/refractory (R/R) B-cell malignancies [1].
- **Patient Populations:** Heavily pre-treated patients (median prior lines of therapy: 3-4.5) across CLL/SLL, Waldenström macroglobulinemia (WM), follicular lymphoma (FL), and marginal zone lymphoma (MZL), including many who had progressed on prior covalent BTK inhibitors (cBTKis) [1].
- **Efficacy Endpoints:** Primary assessment was **Overall Response Rate (ORR)**, defined as the proportion of patients achieving a partial response (PR) or better according to disease-specific international response criteria (e.g., iwCLL for CLL) [1].
- **Safety Endpoints:** Evaluation involved monitoring the incidence and severity of **Treatment-Emergent Adverse Events (TEAEs)**, graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) [1].

## NX-2127 vs. NX-5948 Preclinical T-cell Modulation

- **Source:** In-vitro experiments using peripheral blood mononuclear cells (PBMCs) and purified T-cells from CLL patients [3].
- **Key Comparisons:**
  - **BTK Degradation:** Confirmed in primary CLL cells via flow cytometry or immunoblotting [3].
  - **Immunomodulatory (IMiD) Activity:** Assessed by measuring degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in CLL and T cells [3].
  - **T-cell Phenotype & Function:**
    - **Polarization:** Naïve T-cells were cultured under T-helper 1 (Th1), Th2, and regulatory T-cell (Treg) polarizing conditions. Cytokine production (IFN- $\gamma$ , IL-2, IL-4) and transcription factors (GATA3) were measured [3].
    - **Immunological Synapse:** T-cells and CLL cells were co-cultured, and synapse formation was visualized using **confocal microscopy** [3].
    - **Cytotoxicity:** T cell-mediated killing of target lymphoma cells (OCI-LY19) was measured by **flow cytometry** (E:T ratio 1:10), and granzyme B secretion was assessed [3].

## Key Comparative Insights for Professionals

- **A Paradigm Beyond Inhibition:** BTK degraders represent a novel therapeutic class that moves beyond enzymatic inhibition. By eliminating the BTK protein itself, they potentially overcome resistance mediated by the common C481S mutation and also disrupt the non-catalytic "scaffolding" functions of BTK, which are important for B-cell survival and microenvironmental interactions [1].
- **Differentiation Among Degraders:** The primary distinction lies in additional immunomodulatory effects. NX-2127, which degrades Ikaros and Aiolos, demonstrates enhanced T-cell functionality in

preclinical models—a feature not shared by NX-5948 or BGB-16673. This suggests NX-2127 may be particularly advantageous in reversing the immunosuppressive tumor microenvironment of CLL [3].

- **Emerging Clinical Profile:** BGB-16673 demonstrates promising high response rates in heavily pre-treated patients, including those who failed prior cBTKi therapy. Its early safety profile shows a different pattern from ibrutinib, with fewer cases of atrial fibrillation but a noted risk of neutropenia and hemorrhage that requires monitoring [1].

## Information Gaps and Future Directions

It is important to note that the data for BTK degraders is still early-stage. The comparison is based on initial Phase 1/2 trials, and direct head-to-head comparisons between different degraders are not available. Furthermore, the clinical efficacy of NX-2127 and NX-5948, beyond preclinical T-cell modulation, is still being evaluated in ongoing trials [3].

Future research will focus on:

- Determining the recommended Phase 2 doses.
- Understanding long-term safety and managing toxicities like neutropenia.
- Exploring combination therapies, as seen in the master protocol for BGB-16673 combining it with agents like zanubrutinib and sonrotoclax [2].
- Validating the potential immunological benefits of IMiD-containing degraders like NX-2127 in the clinical setting.

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